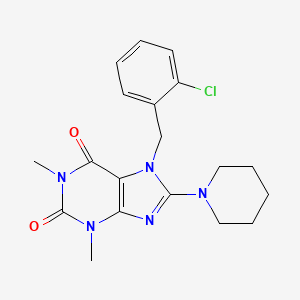
7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Mechanism of Action
Target of Action
The primary target of the compound 7-(2-chlorobenzyl)-1,3-dimethyl-8-(piperidin-1-yl)-1H-purine-2,6(3H,7H)-dione is CDK2 . CDK2 (Cyclin-Dependent Kinase 2) is a protein that plays a crucial role in cell cycle regulation . It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
The compound this compound interacts with CDK2, inhibiting its activity . This inhibition disrupts the normal cell cycle progression, leading to the death of the cancer cells .
Biochemical Pathways
The inhibition of CDK2 by this compound affects the cell cycle progression pathway . This disruption leads to the arrest of the cell cycle, preventing the cancer cells from dividing and proliferating .
Pharmacokinetics
The compound’s potent inhibitory activity against cdk2 suggests that it may have favorable pharmacokinetic properties .
Result of Action
The result of the action of this compound is the significant inhibition of the growth of the examined cell lines . It also induces apoptosis within the cells .
Action Environment
Like all drugs, its action and efficacy can be influenced by various factors such as ph, temperature, and the presence of other substances .
Biochemical Analysis
Biochemical Properties
The compound interacts with CDK2/cyclin A2, exerting significant inhibitory activity . This interaction is crucial in its role in biochemical reactions, particularly those related to cell cycle progression .
Cellular Effects
The compound has been shown to significantly inhibit the growth of three examined cell lines: MCF-7, HCT-116, and HepG-2 . It exerts a significant alteration in cell cycle progression, in addition to inducing apoptosis within HCT cells .
Molecular Mechanism
At the molecular level, the compound exerts its effects through the inhibition of CDK2, a key enzyme involved in cell cycle progression . This results in altered cell cycle progression and the induction of apoptosis .
Temporal Effects in Laboratory Settings
Over time, the compound continues to exert significant inhibitory activity against CDK2, suggesting stability in its biochemical activity
Metabolic Pathways
Given its interaction with CDK2, it is likely involved in pathways related to cell cycle progression .
Chemical Reactions Analysis
WAY-300091 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions are specific to the desired transformation. The major products formed from these reactions depend on the nature of the reagents and the reaction conditions employed.
Scientific Research Applications
WAY-300091 has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it is utilized for investigating cellular processes and molecular interactions. In medicine, WAY-300091 is explored for its potential therapeutic effects and as a tool for drug discovery. Additionally, it has applications in the industry for the development of new materials and chemical processes .
Comparison with Similar Compounds
WAY-300091 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include those with comparable molecular structures or functional groups. The comparison can be based on various parameters such as chemical reactivity, biological activity, and therapeutic potential. Some similar compounds include WAY-100635, WAY-200070, and WAY-600 .
Properties
IUPAC Name |
7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-piperidin-1-ylpurine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN5O2/c1-22-16-15(17(26)23(2)19(22)27)25(12-13-8-4-5-9-14(13)20)18(21-16)24-10-6-3-7-11-24/h4-5,8-9H,3,6-7,10-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQNBHILYOOCSAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCCCC3)CC4=CC=CC=C4Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[2-METHOXY-2-(2-METHYLPHENYL)ETHYL]-1-[4-(TRIFLUOROMETHYL)PHENYL]METHANESULFONAMIDE](/img/structure/B2393406.png)
![1-[4-(Benzothiazol-2-yl)piperazino]ethanone](/img/structure/B2393408.png)
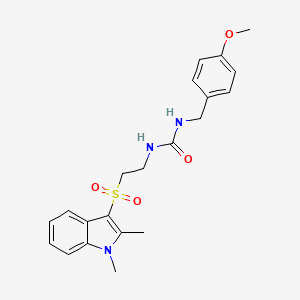
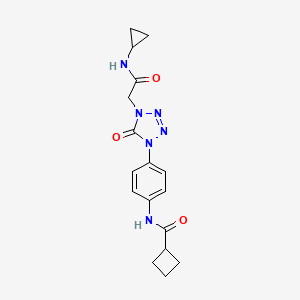
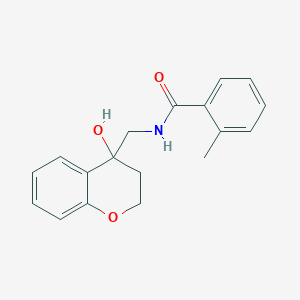
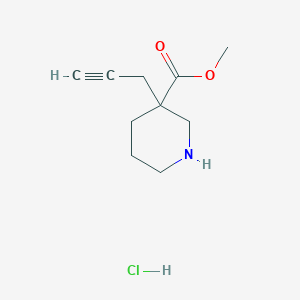
![N-(2-(dimethylamino)ethyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2393415.png)
![[2-(4-Ethylanilino)-2-oxoethyl] 2,6-difluorobenzoate](/img/structure/B2393417.png)
![(5E)-5-[(3,4-dimethoxyphenyl)methylidene]-3-(3-fluorophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B2393418.png)
![N-[2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)-2-morpholin-4-ylethyl]adamantane-1-carboxamide](/img/structure/B2393421.png)
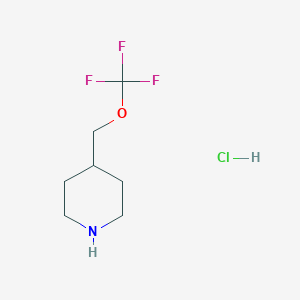
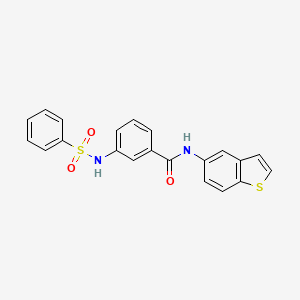

![2-(3-methoxybenzyl)-4-(4-methoxyphenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2393429.png)
